

An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-nitrobenzamide

Cat. No.: B017836

[Get Quote](#)

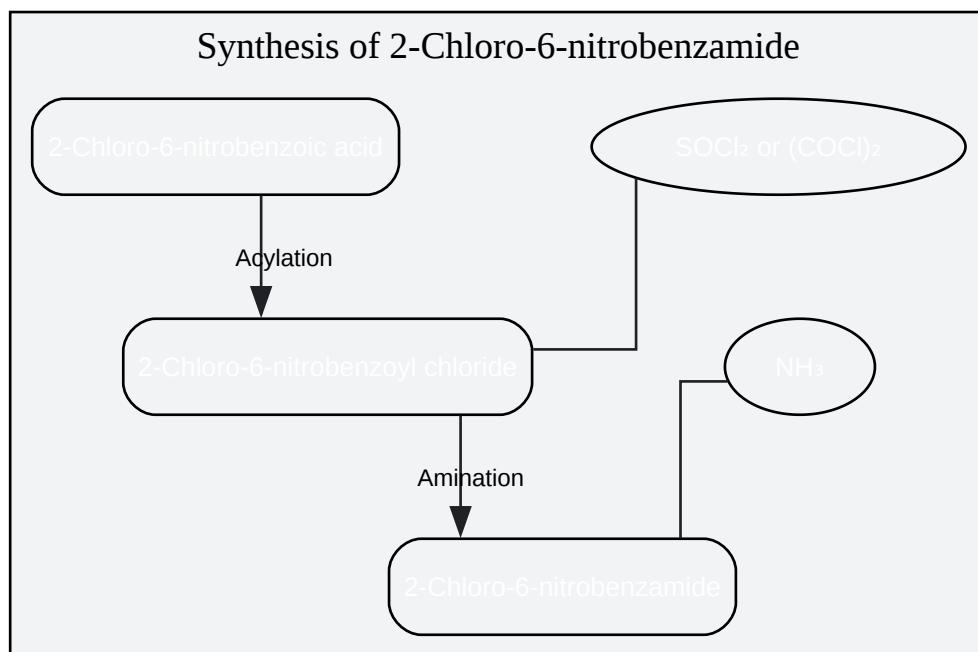
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on **2-Chloro-6-nitrobenzamide**. It is important to note that publicly accessible, in-depth experimental data specifically for this compound is limited. Therefore, some sections of this guide, particularly concerning detailed experimental protocols and biological activity, are based on established principles of organic chemistry and data from structurally related compounds. All information presented should be considered in this context and is intended for research and informational purposes only.

Chemical Identity and Properties

The IUPAC name for the compound is **2-Chloro-6-nitrobenzamide**. It is an aromatic compound containing a benzene ring substituted with a chloro group, a nitro group, and a carboxamide group at positions 2, 6, and 1, respectively.

Table 1: Chemical and Physical Properties of **2-Chloro-6-nitrobenzamide** and Related Compounds


Property	2-Chloro-6-nitrobenzamide	2-Chloro-5-nitrobenzamide	2-Nitrobenzamide
Molecular Formula	C ₇ H ₅ CIN ₂ O ₃	C ₇ H ₅ CIN ₂ O ₃	C ₇ H ₆ N ₂ O ₃
Molecular Weight	200.58 g/mol	200.58 g/mol [1]	166.13 g/mol [2]
CAS Number	107485-64-3	16588-15-1 [1]	610-15-1 [2]
Appearance	Predicted: Crystalline solid	Not specified	Not specified
Melting Point	Not available	Not available	Not available
Solubility	Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols.	Not specified	Not specified

Synthesis and Characterization

While specific, peer-reviewed synthesis protocols for **2-Chloro-6-nitrobenzamide** are not readily available, a plausible synthetic route can be proposed based on standard organic chemistry transformations. The most common method for the synthesis of benzamides is the amidation of the corresponding benzoic acid or its more reactive derivatives, such as an acyl chloride.

Proposed Synthetic Pathway

A logical synthetic approach would start from the commercially available 2-chloro-6-nitrobenzoic acid. This starting material can be converted to the more reactive acyl chloride, which is then reacted with ammonia to yield the final product, **2-Chloro-6-nitrobenzamide**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Chloro-6-nitrobenzamide**.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-6-nitrobenzoyl chloride

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl_2) (e.g., 5-10 eq).
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the reaction mixture to reflux (approximately 76°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
- Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-6-nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of **2-Chloro-6-nitrobenzamide**

- Dissolve the crude 2-chloro-6-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
- Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.
- Continue the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Spectroscopic Data

While experimental spectra for **2-Chloro-6-nitrobenzamide** are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

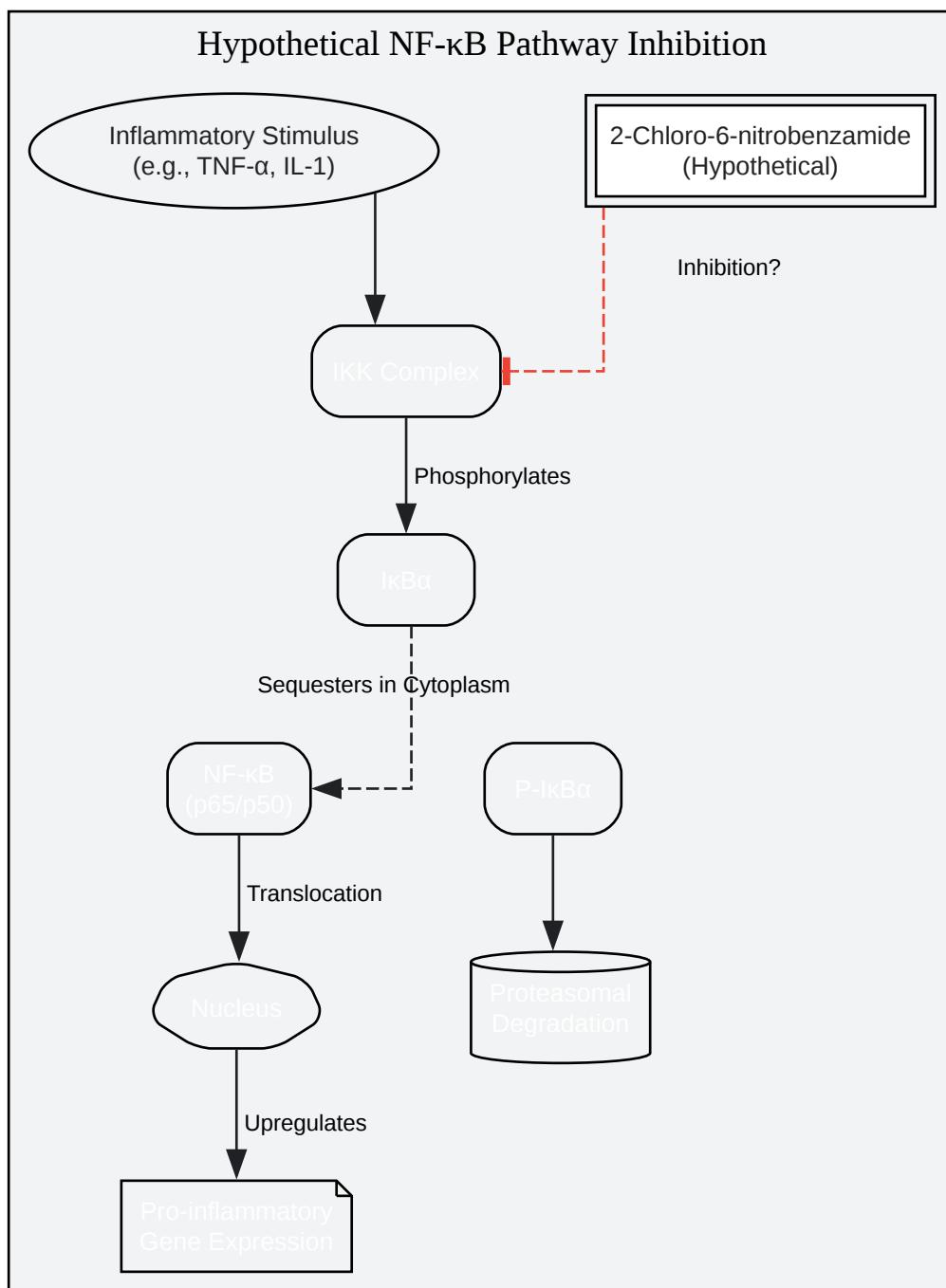
Table 2: Predicted Spectroscopic Data for **2-Chloro-6-nitrobenzamide**

Technique	Predicted Peaks/Signals
¹ H NMR	Aromatic protons (3H) in the range of 7.5-8.5 ppm. Two broad singlets for the amide protons (-CONH ₂) in the range of 7.0-8.0 ppm.
¹³ C NMR	Carbonyl carbon (~165-170 ppm). Aromatic carbons (~120-150 ppm), including carbons attached to the chloro and nitro groups which would be deshielded.
IR (cm ⁻¹)	N-H stretching of the amide group (~3400 and ~3200 cm ⁻¹ , two bands for primary amide). C=O stretching of the amide (~1680 cm ⁻¹). N-O stretching of the nitro group (~1530 and ~1350 cm ⁻¹). C-Cl stretching (~750 cm ⁻¹).
Mass Spec (m/z)	Molecular ion peak [M] ⁺ at approximately 200 and 202 in a ~3:1 ratio due to ³⁵ Cl and ³⁷ Cl isotopes. Fragmentation patterns would likely show loss of NH ₂ , NO ₂ , and Cl.

Potential Biological Activity and Mechanism of Action (Hypothetical)

Specific biological activity data for **2-Chloro-6-nitrobenzamide** is not currently available in the public domain. However, the benzamide scaffold, particularly when substituted with nitro and chloro groups, is present in many compounds with a wide range of biological activities.^{[3][4]} Therefore, it is plausible that **2-Chloro-6-nitrobenzamide** could exhibit one or more of the following activities.

Potential Antimicrobial Activity


Nitroaromatic compounds are known for their antimicrobial properties.^[4] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species. These radical species can induce cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death. The presence of the chloro group may further enhance this activity.

Potential Anticancer Activity

Several benzamide derivatives have been investigated as potential anticancer agents.^[5] The proposed mechanisms are varied and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways. The nitro group can make the compound a substrate for nitroreductases, which are often overexpressed in hypoxic tumor environments, leading to targeted activation of the drug.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related compounds, **2-Chloro-6-nitrobenzamide** could potentially modulate key cellular signaling pathways involved in inflammation and cancer. One such pathway is the NF- κ B signaling cascade, which is a critical regulator of the inflammatory response and cell survival.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

2-Chloro-6-nitrobenzamide is a chemical entity with a well-defined structure. While specific experimental data regarding its synthesis, characterization, and biological activity are scarce in the public literature, its structural features suggest potential for further investigation. The presence of the nitrobenzamide core, a known pharmacophore, warrants exploration of its antimicrobial, anticancer, and anti-inflammatory properties.

Future research should focus on:

- Developing and optimizing a reliable synthetic protocol for **2-Chloro-6-nitrobenzamide**.
- Thoroughly characterizing the compound using modern spectroscopic and analytical techniques (NMR, IR, MS, and elemental analysis).
- Screening the compound for a wide range of biological activities, including but not limited to, antimicrobial and anticancer assays.
- If promising activity is identified, further studies should be conducted to elucidate its mechanism of action and to explore structure-activity relationships through the synthesis of related derivatives.

This in-depth guide, while highlighting the current knowledge gaps, provides a solid foundation and a theoretical framework for researchers and scientists interested in exploring the potential of **2-Chloro-6-nitrobenzamide** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-6-nitrobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017836#iupac-name-for-2-chloro-6-nitrobenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com